molecular formula C7H12N2O B035410 Di(azetidin-1-yl)methanone CAS No. 100079-42-3

Di(azetidin-1-yl)methanone

Cat. No.: B035410
CAS No.: 100079-42-3
M. Wt: 140.18 g/mol
InChI Key: LPIWHQJSFGHODR-UHFFFAOYSA-N
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Description

Spiramycin II is a macrolide antibiotic produced by various species of Streptomyces. It is part of the spiramycin complex, which includes Spiramycin I and Spiramycin III. This compound is known for its antibacterial and antiparasitic properties, making it effective against a range of bacterial infections and parasites .

Preparation Methods

Synthetic Routes and Reaction Conditions: Spiramycin II is typically produced through fermentation by the bacterium Streptomyces ambofaciens. The fermentation process involves cultivating the bacteria in a nutrient-rich medium under controlled conditions. The production of Spiramycin II can be enhanced by optimizing the fermentation conditions, such as temperature, pH, and nutrient concentration .

Industrial Production Methods: In industrial settings, the production of Spiramycin II involves large-scale fermentation followed by extraction and purification processes. The fermentation broth is first filtered to remove the bacterial cells, and the filtrate is then subjected to various purification steps, including solvent extraction, crystallization, and chromatography, to isolate Spiramycin II .

Chemical Reactions Analysis

Types of Reactions: Spiramycin II undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or to study its properties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Spiramycin II can lead to the formation of oxidized derivatives with altered biological activity .

Scientific Research Applications

Spiramycin II has a wide range of scientific research applications:

Mechanism of Action

Spiramycin II exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of the bacterial ribosome, preventing the translocation of peptidyl-tRNA from the A-site to the P-site. This inhibition blocks the elongation of the peptide chain, leading to stunted cell growth and eventual bacterial cell death .

Comparison with Similar Compounds

Uniqueness of Spiramycin II: Spiramycin II is unique due to its specific activity against certain parasites, such as Toxoplasma gondii, which is not commonly seen with other macrolides. Additionally, its production through fermentation by Streptomyces ambofaciens adds to its distinctiveness .

Properties

CAS No.

100079-42-3

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

bis(azetidin-1-yl)methanone

InChI

InChI=1S/C7H12N2O/c10-7(8-3-1-4-8)9-5-2-6-9/h1-6H2

InChI Key

LPIWHQJSFGHODR-UHFFFAOYSA-N

SMILES

C1CN(C1)C(=O)N2CCC2

Canonical SMILES

C1CN(C1)C(=O)N2CCC2

Synonyms

Azetidine,1,1-carbonylbis-(9CI)

Origin of Product

United States

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